2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9-7(12)4(6(14)3-10)2-5(11)8(9)13/h2H,3H2,1H3 |
InChI Key |
LFQJMEIVDSVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)CCl)F |
Origin of Product |
United States |
Preparation Methods
Step-by-step process:
Preparation of the phenyl precursor:
The starting material is a trifluoromethoxy-substituted phenyl compound, such as 2,4,5-trifluoro-3-methoxyphenol or its derivatives, synthesized via nucleophilic aromatic substitution or electrophilic aromatic substitution on appropriately substituted aromatic rings.Reaction with chloroacetyl chloride:
The phenyl precursor is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the chloroacetyl group ortho or para to the methoxy group, depending on the substitution pattern and directing effects.Reaction conditions:
Typically, the acylation is carried out in solvents like dichloromethane or dioxane at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.
Representative Reaction Scheme:
Trifluoromethoxy phenol derivative + Chloroacetyl chloride → 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one
Alternative Route: Friedel–Crafts Acylation
Another established method involves Friedel–Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Procedure:
- Dissolve the trifluoromethoxy phenyl compound in an inert solvent like dichloromethane.
- Add aluminum chloride slowly under cooling.
- Introduce chloroacetyl chloride dropwise, maintaining low temperature.
- Stir the mixture for several hours at room temperature.
- Quench the reaction with dilute acid, extract, and purify the product via chromatography or recrystallization.
Advantages:
- High regioselectivity.
- Good yields under controlled conditions.
Preparation via Organometallic Intermediates
Recent patents suggest that organometallic reagents, such as Grignard reagents derived from trifluoromethoxy phenyl halides, can be employed to form the desired ketone through nucleophilic addition to acyl chlorides.
Process:
- Synthesize the Grignard reagent from the trifluoromethoxy phenyl halide.
- React with chloroacetyl chloride in anhydrous conditions.
- Work-up involves aqueous quenching, extraction, and purification.
This method offers high selectivity but requires stringent moisture control.
Summary of Key Data and Reaction Parameters
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Acylation of phenol derivative | Chloroacetyl chloride, pyridine | Dichloromethane | 0°C to RT | ~70-85% | Widely used, scalable |
| Friedel–Crafts acylation | Chloroacetyl chloride, AlCl₃ | Dichloromethane | -20°C to RT | ~65-80% | Regioselectivity control needed |
| Organometallic route | Grignard reagent + chloroacetyl chloride | Anhydrous ether | RT | Variable | High purity, moisture sensitive |
Chemical Reactions Analysis
Substitution Reactions
The chloroacetyl group undergoes nucleophilic substitution reactions, enabling functional group transformations:
-
Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the chloride is replaced by hydroxide, forming 2-hydroxy-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one. Acidic hydrolysis yields the corresponding carboxylic acid.
-
Amination : Reaction with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, THF) produces substituted acetamides. For example, treatment with aniline forms 2-(phenylamino)-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one .
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 2 h | 2-Hydroxy derivative | 85% | |
| Piperidine | THF, 0°C → RT | 2-(Piperidin-1-yl)acetophenone | 78% |
Nucleophilic Aromatic Substitution
The trifluorinated aromatic ring facilitates electrophilic and nucleophilic substitution, guided by the methoxy group’s ortho/para-directing effects:
-
Fluorine Displacement : Treatment with strong nucleophiles (e.g., alkoxides) replaces fluorine atoms at activated positions. For instance, reaction with sodium methoxide replaces para-fluorine, forming 2-chloro-1-(2,5-difluoro-3,4-dimethoxyphenyl)ethan-1-one .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituents at deactivated fluorine sites .
Table 2: Aromatic Substitution Examples
| Reaction Type | Reagent | Position Modified | Product | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMSO | C4-F → OMe | Dimethoxy derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | C5-F → Ph | Biphenyl analog |
Acylation and Condensation Reactions
The ketone group participates in classic carbonyl chemistry:
-
Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Subsequent dehydration with HBF₄·OEt₂ yields α,β-unsaturated ketones .
-
Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) in the presence of piperidine forms α,β-unsaturated derivatives .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding 1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one. This product serves as a precursor for further functionalization .
Heterocycle Formation
The compound acts as a scaffold for synthesizing nitrogen- and sulfur-containing heterocycles:
-
Thiazolidinone Synthesis : Reaction with thioureas forms 4-thiazolidinones, which show antimicrobial activity .
-
Triazole Derivatives : Click chemistry with azides under Cu(I) catalysis generates 1,2,3-triazole hybrids .
Mechanistic Considerations
Scientific Research Applications
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations:
Halogenation Patterns: The target compound’s 2,4,5-trifluoro substitution distinguishes it from analogs with fewer fluorines (e.g., ) or additional chlorines (e.g., ).
Methoxy Group Influence: The 3-methoxy group in the target compound introduces steric hindrance and electron-donating resonance effects, which may reduce reactivity compared to non-methoxy analogs like or .
Heterocyclic vs. Aromatic Cores: Compounds with heterocyclic rings (e.g., thiophene or pyrrole ) exhibit distinct electronic properties.
Physicochemical Properties
- Melting/Boiling Points: Fluorinated aromatic ketones generally exhibit higher melting points than non-fluorinated analogs due to increased molecular symmetry and intermolecular interactions (e.g., dipole-dipole forces) .
- Solubility : The trifluoro and methoxy groups likely render the target compound less polar than hydroxylated analogs (e.g., ), reducing water solubility but enhancing lipid membrane permeability.
- Spectroscopic Features : The IR spectrum would show a strong C=O stretch near 1680 cm⁻¹ (consistent with ), while ¹H NMR would display characteristic methoxy protons at δ ~3.8–4.0 ppm and aromatic protons influenced by fluorine’s deshielding effects .
Biological Activity
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one (CAS No. 1803740-58-0) is an organic compound notable for its unique arrangement of fluorine and methoxy groups on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 238.59 g/mol. The compound's structure includes a chloro group and a trifluoromethoxyphenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1803740-58-0 |
| Molecular Formula | C9H6ClF3O2 |
| Molecular Weight | 238.59 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions. This method allows for the efficient formation of the desired product while minimizing by-products.
The biological activity of this compound is likely mediated through its interaction with various cellular targets. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific enzymes or receptors within biological systems. This compound may exhibit inhibitory effects on certain biochemical pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi . The exact antimicrobial efficacy of this specific compound remains to be fully elucidated through empirical studies.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In particular, it has been evaluated for its effects on cell proliferation in cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth .
Case Study:
In a study assessing the biological activity of related compounds, some derivatives exhibited IC50 values (the concentration required to inhibit cell proliferation by 50%) in the nanomolar range against specific cancer cell lines. For example:
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| Related Compound A | KG1 | 25.3 ± 4.6 |
| Related Compound B | SNU16 | 77.4 ± 6.2 |
These findings suggest that modifications to the structure could enhance biological activity and specificity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can significantly alter potency and selectivity against target enzymes or receptors .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketone preparation. For example, acetyl chloride or chloroacetyl chloride reacts with a substituted aromatic precursor (e.g., 2,4,5-trifluoro-3-methoxybenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Substrate Activation : The Lewis acid coordinates to the acyl chloride, enhancing electrophilicity.
- Electrophilic Substitution : The activated acyl group substitutes at the aromatic ring's activated position (para/ortho to electron-donating groups like methoxy).
- Workup : Hydrolysis and purification via recrystallization or column chromatography.
Critical Considerations : Fluorine substituents may direct regioselectivity; optimize reaction temperature and stoichiometry to minimize side products .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Standard characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and chloro/keto functional groups. Fluorine atoms may split signals due to coupling.
- Melting Point Analysis : Compare observed values with literature (e.g., analogues like 2-chloro-1-(3,4-difluorophenyl)ethanone melt at 31–32°C ).
- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (C₉H₅ClF₃O₂).
Note : Discrepancies in melting points may indicate polymorphic forms or impurities, necessitating further purification .
Advanced: What crystallographic strategies resolve structural ambiguities in halogenated aryl ketones?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical:
- Data Collection : Use high-resolution data (≤ 0.8 Å) to resolve fluorine/chlorine positions.
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C=O⋯H–C) that influence packing. Graph-set analysis (as in Etter’s formalism) helps categorize motifs .
- Twinned Data Handling : For crystals with twinning, employ SHELXL’s TWIN/BASF commands .
Example : A fluorenyl ethanone derivative ( ) was resolved using SHELX, highlighting the role of substituents in lattice stability.
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Contradictions (e.g., NMR suggesting a different conformation than SCXRD) require:
- Dynamic Effects Analysis : Variable-temperature NMR to assess rotational barriers (e.g., keto-enol tautomerism).
- Computational Validation : DFT calculations (e.g., Gaussian) to model equilibrium geometries and compare with experimental data.
- Multi-Technique Cross-Verification : Pair SCXRD with IR spectroscopy to confirm hydrogen bonding patterns observed in crystals .
Advanced: How can substituent effects (fluoro, methoxy) on reactivity be systematically studied?
Methodological Answer:
Design a structure-activity relationship (SAR) study :
- Synthetic Variations : Prepare analogues with substituent permutations (e.g., replacing methoxy with ethoxy or varying fluorine positions).
- Kinetic Profiling : Monitor reaction rates (e.g., nucleophilic substitution at the chloro group) using HPLC or in situ FTIR.
- Electron-Deficiency Assessment : Use Hammett constants (σ) to quantify electronic effects; fluorine (σₚ = 0.06) and methoxy (σₚ = -0.27) alter electrophilicity distinctly.
Case Study : In , chloroacetyl chloride reacted with a dihydropyrazole under ice-cooling to avoid side reactions, demonstrating temperature-sensitive substituent effects.
Advanced: What strategies optimize crystallization of halogenated ethanones for structural studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation. Polar aprotic solvents (DMF, DMSO) may enhance solubility.
- Seeding : Introduce microcrystals of analogous compounds to guide lattice formation.
- Temperature Gradients : Gradual cooling (e.g., 4°C/day) minimizes disorder.
Example : 2-Chloro-1-(4-hydroxyphenyl)ethanone crystallized as colorless prisms in ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
